Hexynylcyclohexanol
Description
Historical Context and Early Research Trajectories concerning Hexynylcyclohexanol
The early research trajectory for this compound is rooted in the broader exploration of tertiary alkynol synthesis. A key method for its preparation involves the alkynylation of cyclohexanone (B45756). This process, a variation of the Favorskii reaction, has been a subject of study for its efficiency and applicability in creating carbon-carbon bonds, which is a fundamental operation in organic synthesis.
One of the notable early documented syntheses of 1-(1-Hexynyl)cyclohexanol involved the reaction of 1-hexyne (B1330390) with cyclohexanone in the presence of a catalytic amount of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). google.com This method was highlighted for its ability to produce the desired tertiary alcohol in high yield under relatively mild, room temperature conditions. google.com The identity and purity of the synthesized 1-(1-Hexynyl)cyclohexanol were confirmed using infrared (IR) and proton nuclear magnetic resonance (NMR) analysis. google.com An alternative synthesis was also noted in the chemical literature, indicating that multiple pathways for its creation were being explored. google.com
The following table summarizes the details of an early synthesis method for 1-(1-Hexynyl)cyclohexanol:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Analytical Methods |
| 1-Hexyne | Cyclohexanone | Potassium tert-butoxide | Dimethyl sulfoxide (DMSO) | 19 | 84 | IR, Proton NMR |
This synthesis was part of a broader investigation into preparing tertiary alkynols, which are valuable precursors for various fine chemicals and pharmaceutical compounds. google.comgoogleapis.com The research emphasized the importance of the reaction conditions, noting that the process is most effective with strong alkoxide bases and in non-hydroxylic solvents. google.com For instance, the presence of even a small amount of water was shown to dramatically slow down the reaction rate. google.com
Current Scholarly Landscape and Identified Research Gaps for this compound
The current scholarly landscape for this compound continues to be primarily centered on its utility as a synthetic intermediate. It is recognized as a building block in organic synthesis, contributing to the creation of more complex molecular architectures. solubilityofthings.comontosight.ai Its structural features, namely the hydroxyl group and the carbon-carbon triple bond, offer reactive sites for a variety of chemical transformations.
However, a significant research gap exists in the exploration of the intrinsic properties and potential applications of this compound itself. While its role as a precursor is established, there is a lack of dedicated studies on its biological activities or material science applications. The research on closely related compounds, such as 1-ethynylcyclohexanol, suggests potential for polymerization and the creation of novel materials, a field that remains unexplored for this compound. solubilityofthings.com
Furthermore, while the synthesis of this compound is documented, the exploration of more sustainable and efficient catalytic systems for its production represents another research gap. Modern synthetic chemistry continuously seeks greener and more atom-economical methods, which could be applied to the production of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hex-1-ynylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZRMROGXVXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451228 | |
| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15332-33-9 | |
| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hex-1-yn-1-yl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for Hexynylcyclohexanol
Derivatization Reactions of this compound for Structural Modification
Derivatization is a chemical process that transforms a compound into a product of similar structure, known as a derivative. This process is fundamental for modifying the chemical and physical properties of a molecule. For this compound, derivatization reactions can target either the hydroxyl group on the cyclohexyl ring or the terminal alkyne of the hexynyl chain, or both, leading to a wide array of structurally modified compounds.
Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comic.ac.uk This allows for the manipulation of a molecule's reactivity and properties. solubilityofthings.com The this compound scaffold possesses two primary sites for such transformations: the secondary alcohol and the terminal alkyne.
The secondary hydroxyl group is a versatile handle for numerous interconversions. youtube.com Common transformations include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclohexyl hexynyl ketone, using a variety of oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) converts the alcohol into an ester. This is a common derivatization technique. libretexts.org
Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis.
Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using appropriate reagents, transforming the alcohol into a cyclohexyl halide. vanderbilt.edu This conversion often proceeds via nucleophilic substitution mechanisms. solubilityofthings.com
Silylation: The active hydrogen of the hydroxyl group can be replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to form a silyl ether. libretexts.org This is often done to protect the alcohol or to increase the molecule's volatility for analytical purposes.
The terminal alkyne also offers pathways for interconversion, though these often involve transformations of the triple bond itself, such as reduction to an alkene or alkane.
Table 1: Illustrative Functional Group Interconversions for Alcohols
| Reaction Type | Starting Functional Group | Resulting Functional Group | Typical Reagents |
|---|
The terminal alkyne of the hexynyl group is particularly valuable for constructing more complex carbon skeletons through carbon-carbon bond formation. wikipedia.org The acidic proton on the terminal alkyne can be removed by a strong base to generate a potent carbon nucleophile, an acetylide. This acetylide can then participate in various reactions to form new C-C bonds.
Key reactions include:
Alkynylation: The this compound acetylide can react with alkyl halides in a nucleophilic substitution reaction to extend the carbon chain.
Coupling Reactions: Palladium- and copper-catalyzed coupling reactions, such as the Sonogashira coupling, allow the terminal alkyne to be joined to aryl or vinyl halides, creating conjugated systems. nih.gov
Addition to Carbonyls: The acetylide can add to aldehydes and ketones, forming a new alcohol functional group and extending the molecular framework.
Michael Addition: In some cases, acetylides can act as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
These reactions underscore the utility of the hexynyl moiety as a versatile building block for molecular elaboration.
Catalytic Systems in this compound Transformations
Catalysis is crucial for developing efficient and selective transformations in organic synthesis. researchgate.net For a molecule like this compound, catalytic systems can enable reactions that would otherwise be difficult, while also controlling selectivity and reducing waste. mdpi.com Catalysts are broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase. researchgate.net
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites. researchgate.net For transformations involving this compound, homogeneous transition-metal complexes are particularly relevant. researchgate.net
Hydrogenation: Soluble catalysts like Wilkinson's catalyst (a rhodium complex) can be used for the selective hydrogenation of the alkyne to an alkene.
Coupling Reactions: As mentioned, palladium complexes are quintessential homogeneous catalysts for C-C bond-forming reactions like the Sonogashira coupling. nih.gov
Oxidation/Reduction: Various metal complexes can catalyze the oxidation of the alcohol or other transformations under mild conditions. unibo.it
Gold-Catalyzed Reactions: Homogeneous gold catalysts are known for their ability to activate π-systems like alkynes, facilitating nucleophilic additions and cyclizations. mdpi.com
A significant challenge with homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. researchgate.net
Heterogeneous catalysts, typically solids, are in a different phase from the liquid or gaseous reactants. cademix.org This characteristic greatly simplifies their separation from the reaction mixture, making them highly desirable for industrial applications due to ease of handling and recyclability. researchgate.netcademix.org
Potential applications for this compound include:
Hydrogenation: The alkyne group can be hydrogenated using metal catalysts supported on solid materials, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃). The choice of catalyst and conditions can allow for selective reduction to the alkene or full reduction to the alkane. The hydrogenation of phenols to cyclohexanols is a well-established industrial process using heterogeneous catalysts. matthey.com
Oxidation: Solid-supported oxidizing agents can be used for the conversion of the alcohol to a ketone.
Heterogeneous catalysis functions by providing an active surface where reactants can adsorb, react, and then desorb as products. cademix.org
Table 2: Comparison of Catalytic Systems
| Catalyst Type | Phase Relationship | Advantages | Disadvantages |
|---|
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. researchgate.net This approach is a cornerstone of green chemistry, prized for its high selectivity (chemo-, regio-, and enantioselectivity) and mild, environmentally friendly reaction conditions. researchgate.net
For a molecule like this compound, biocatalysis could be employed in several ways:
Enantioselective Synthesis: Enzymes, such as oxidoreductases, could be used to produce one specific enantiomer of this compound from a prochiral ketone precursor.
Kinetic Resolution: A racemic mixture of this compound could be resolved using enzymes like lipases, which would selectively acylate one enantiomer, allowing for the separation of the two.
Functional Group Modification: Enzymes could potentially catalyze the oxidation of the alcohol to a ketone or perform other specific modifications on the molecule's scaffold. The use of enzymes for forming C-N bonds has also been explored. nih.gov
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, particularly for the synthesis of chiral molecules. almacgroup.com
Advanced Spectroscopic and Structural Elucidation of Hexynylcyclohexanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Hexynylcyclohexanol Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as this compound, which contains a rigid ring system, a flexible alkyl chain, and a triple bond, NMR offers a comprehensive picture of its atomic connectivity and spatial arrangement.
Unidimensional NMR Techniques (¹H-NMR, ¹³C-NMR) for this compound
One-dimensional (1D) NMR techniques, including proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, are fundamental for the initial characterization of this compound. These methods provide information on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. uobasrah.edu.iq
The ¹H-NMR spectrum of 1-(Hex-1-yn-1-yl)cyclohexan-1-ol would display distinct signals corresponding to the protons of the cyclohexyl ring, the hexynyl chain, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the cyclohexane (B81311) ring typically appear as a complex multiplet in the upfield region (δ 1.0-2.0 ppm). The methylene (B1212753) protons of the hexynyl chain would appear at varied shifts, with those closer to the triple bond being more deshielded. The hydroxyl proton signal is a broad singlet whose position can vary depending on solvent and concentration.
The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of 1-(Hex-1-yn-1-yl)cyclohexan-1-ol is expected to show 12 distinct signals, corresponding to each carbon atom. The quaternary carbons—the one bearing the hydroxyl group (C-1) and the two sp-hybridized carbons of the alkyne—are particularly characteristic. The C-1 carbon signal appears in the range of δ 65-75 ppm, while the alkyne carbons resonate around δ 80-90 ppm. The remaining signals correspond to the carbons of the cyclohexane ring and the hexynyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Hex-1-yn-1-yl)cyclohexan-1-ol Predicted data based on standard chemical shift values for similar functional groups.
| Position | ¹³C Shift (δ, ppm) | ¹H Shift (δ, ppm) | Multiplicity | Integration |
| 1 | 68.5 | - | - | - |
| 2, 6 | 38.0 | 1.65 | m | 4H |
| 3, 5 | 22.5 | 1.50 | m | 4H |
| 4 | 25.5 | 1.55 | m | 2H |
| 1' | 88.0 | - | - | - |
| 2' | 82.0 | - | - | - |
| 3' | 19.0 | 2.25 | t | 2H |
| 4' | 31.0 | 1.45 | m | 2H |
| 5' | 22.0 | 1.40 | m | 2H |
| 6' | 14.0 | 0.90 | t | 3H |
| -OH | - | 2.10 | br s | 1H |
Multidimensional NMR Techniques (COSY, HSQC, HMBC) for this compound
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. rsc.orgyoutube.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons within the cyclohexane ring (H-2/H-3, H-3/H-4, etc.) and along the hexynyl chain (H-3'/H-4', H-4'/H-5', H-5'/H-6'). This allows for the mapping of the proton spin systems in both parts of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This is a powerful technique for assigning the carbon signals based on the already assigned proton signals. sdsu.edu For instance, the proton signal at δ 0.90 ppm would show a cross-peak with the carbon signal at δ 14.0 ppm, confirming their assignment to the terminal methyl group (C-6'/H-6').
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is vital for connecting different spin systems and identifying quaternary carbons. In this compound, HMBC is critical for confirming the connection between the hexynyl chain and the cyclohexanol (B46403) ring. Protons on C-2 and C-6 of the ring would show a correlation to the quaternary carbon C-1 and the alkyne carbon C-1'. Similarly, the methylene protons at C-3' of the hexynyl chain would show correlations to the alkyne carbons C-1' and C-2', confirming the structure.
Table 2: Key Expected 2D NMR Correlations for 1-(Hex-1-yn-1-yl)cyclohexan-1-ol
| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information |
| COSY | H-2,6 (1.65 ppm) | H-3,5 (1.50 ppm) | Connectivity within the cyclohexane ring |
| H-3' (2.25 ppm) | H-4' (1.45 ppm) | Connectivity within the hexynyl chain | |
| HSQC | H-6' (0.90 ppm) | C-6' (14.0 ppm) | Direct H-C bond of the terminal methyl group |
| H-3' (2.25 ppm) | C-3' (19.0 ppm) | Direct H-C bond of the propargylic methylene | |
| HMBC | H-2,6 (1.65 ppm) | C-1 (68.5 ppm), C-1' (88.0 ppm) | Confirms attachment of the ring to the alkyne via C-1 |
| H-3' (2.25 ppm) | C-1' (88.0 ppm), C-2' (82.0 ppm) | Confirms the position of the triple bond |
Advanced NMR Applications in Conformational Analysis of this compound Derivatives
The conformational preferences of cyclic molecules can be investigated using advanced NMR techniques. nih.gov For derivatives of this compound, where additional substituents may be present on the cyclohexane ring, NMR can determine their relative stereochemistry and the preferred chair conformation of the ring. auremn.org.br
The measurement of vicinal (three-bond) proton-proton coupling constants (³J_HH) is a key method. The magnitude of ³J_HH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For a cyclohexane ring, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the coupling patterns of the ring protons, one can determine whether a substituent occupies an axial or equatorial position.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to identify protons that are close in space, regardless of their through-bond connectivity. For example, a strong NOE between a proton on a substituent and an axial proton at the C-3 or C-5 position would provide clear evidence for the substituent's axial orientation. These methods, often combined with quantum mechanical calculations, provide a high-resolution description of the conformational space sampled by the molecule in solution. mdpi.comnih.gov
Mass Spectrometry (MS) for this compound Structure Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Fragmentation Pathways and Isomeric Differentiation of this compound
In a typical electron ionization (EI) mass spectrometer, the this compound molecule is ionized to form a molecular ion (M⁺•), which is a radical cation. This high-energy ion can then undergo fragmentation through various pathways. The analysis of these fragments provides a "fingerprint" that helps in structural elucidation. libretexts.org
For 1-(Hex-1-yn-1-yl)cyclohexan-1-ol (Molecular Weight: 180.3 g/mol ), common fragmentation pathways would include:
Loss of Water: Alcohols frequently undergo dehydration, leading to a prominent peak at m/z 162 (M-18). libretexts.org This is a very common fragmentation for alcohols.
Alpha-Cleavage: The bond between C-1 and C-2 of the cyclohexane ring can break, as can the bond between C-1 and the hexynyl group. Cleavage of the C-C bond in the ring is a common pathway for cyclic alcohols.
Cleavage of the Side Chain: Fragmentation can occur at various points along the hexynyl chain. A notable fragment would be the loss of a propyl radical (•C₃H₇), leading to a peak at m/z 137, or the loss of a butyl radical (•C₄H₉), resulting in a peak at m/z 123.
Ring Fragmentation: The cyclohexane ring itself can undergo cleavage, often leading to a complex pattern of smaller fragments. cas.cn
Different isomers of this compound would produce distinct fragmentation patterns. libretexts.org For example, if the triple bond were located at a different position in the chain (e.g., hex-5-yn-1-yl), the masses of the fragments resulting from side-chain cleavage would be different. Similarly, if the hydroxyl group were on a different carbon of the ring (e.g., 2-(Hex-1-yn-1-yl)cyclohexan-1-ol), the initial alpha-cleavage would produce different primary fragment ions. This allows mass spectrometry to be a valuable tool for distinguishing between structural isomers. whitman.edu
Table 3: Plausible Mass Spectrometry Fragments for 1-(Hex-1-yn-1-yl)cyclohexan-1-ol
| m/z | Proposed Fragment Ion | Formula | Notes |
| 180 | [C₁₂H₂₀O]⁺• | Molecular Ion (M⁺•) | The parent ion. |
| 162 | [C₁₂H₁₈]⁺• | [M - H₂O]⁺• | Loss of water, characteristic of alcohols. |
| 137 | [C₉H₁₃]⁺ | [M - C₃H₇]⁺ | Cleavage of the C3'-C4' bond in the side chain. |
| 123 | [C₈H₁₁]⁺ | [M - C₄H₉]⁺ | Cleavage of the C2'-C3' bond in the side chain. |
| 99 | [C₆H₁₁O]⁺ | [M - C₆H₉]⁺ | Cleavage of the bond between the ring and the side chain. |
| 81 | [C₆H₉]⁺ | Fragment corresponding to the hexynyl side chain. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z value of an ion with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of a molecule's elemental composition and molecular formula. nih.govresearchgate.net
While low-resolution MS might identify an ion at m/z 180, it cannot distinguish between different combinations of atoms that have the same nominal mass. For example, C₁₂H₂₀O, C₁₁H₁₆O₂, and C₁₀H₂₄N₂ all have a nominal mass of 180.
HRMS can easily differentiate these possibilities by measuring the exact mass. youtube.com Using the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491), the exact mass of this compound (C₁₂H₂₀O) is calculated to be 180.15142. If HRMS analysis of a sample yields a molecular ion peak at this precise m/z value (within a small error margin, typically <5 ppm), it provides definitive confirmation of the molecular formula C₁₂H₂₀O, greatly increasing the confidence in the structural assignment. pnnl.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and elucidating molecular structure by probing the vibrational motions of atoms within a molecule. youtube.com The vibrational spectrum of a molecule is unique and serves as a molecular "fingerprint". arxiv.org For this compound, the spectrum is characterized by the distinct vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the cyclohexyl ring, and the hexynyl (C≡C-H) group.
The IR spectrum of an alcohol like cyclohexanol is dominated by a strong, broad absorption band corresponding to the O-H stretching vibration, typically appearing in the region of 3200-3600 cm⁻¹. youtube.comyoutube.com This broadening is a result of intermolecular hydrogen bonding. youtube.com The C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring are observed as strong, sharp peaks just below 3000 cm⁻¹, usually around 2850-2960 cm⁻¹. youtube.comyoutube.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C≡C triple bond stretch, which is often weak in the IR spectrum, gives a strong and sharp Raman signal. mdpi.com Similarly, the symmetric C-H stretching modes of the alkyl chain and ring are prominent in the Raman spectrum. researchgate.net This complementarity makes the combined use of IR and Raman spectroscopy a comprehensive tool for the structural analysis of this compound.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Strong, Broad) | Weak |
| Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 (Medium, Sharp) | Medium |
| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 (Weak, Sharp) | Strong, Sharp |
| Cyclohexyl (C-H) | sp³ C-H Stretch | 2850-2960 (Strong, Sharp) | Strong, Sharp |
| Alcohol (C-O) | C-O Stretch | 1000-1260 (Strong) | Medium |
X-ray Crystallography for Absolute Structure Determination of this compound
X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can generate a three-dimensional map of electron density, revealing the precise positions of atoms, as well as bond lengths and angles. wikipedia.orgcarleton.edu This technique is unparalleled in its ability to provide an unambiguous determination of a molecule's three-dimensional structure. nih.govnih.gov
Single Crystal X-ray Diffraction Studies of this compound
The first and often most challenging step in a single-crystal X-ray diffraction study is the growth of a high-quality single crystal suitable for analysis. nih.gov For this compound, this would typically be achieved by slow evaporation of a solution in an appropriate solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The crystal lattice diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector. wikipedia.orgyoutube.com
This diffraction data is then processed to determine the unit cell dimensions—the fundamental repeating block of the crystal—and the space group, which describes the symmetry of the crystal. nih.gov Computational methods are used to solve the "phase problem" and generate an electron density map, from which an initial molecular model is built. nih.gov This model is then refined against the experimental data to yield a final, highly accurate structure with precise atomic coordinates, bond lengths, and bond angles. carleton.edu
Table 2: Illustrative Crystallographic Data Parameters for a Molecular Crystal
| Parameter | Description |
| Empirical Formula | C₁₂H₂₀O |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | g/cm³ |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: This table is illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment.
Analysis of Intermolecular Interactions and Crystal Packing in this compound Structures
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. researchgate.net Understanding these interactions is crucial as they influence the material's physical properties. In the case of this compound, the primary and strongest intermolecular interaction is expected to be hydrogen bonding originating from the hydroxyl (-OH) group. chemrxiv.org The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of chains or networks of molecules within the crystal.
Chirality and Absolute Configuration Determination for this compound
The this compound molecule possesses a chiral center at the C1 carbon of the cyclohexane ring, to which the hydroxyl and hexynyl groups are attached. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers, designated as (R)-Hexynylcyclohexanol and (S)-Hexynylcyclohexanol according to the Cahn-Ingold-Prelog priority rules. wikipedia.orglibretexts.org
Enantiomers have identical physical properties except for their interaction with plane-polarized light, making their differentiation challenging. wikipedia.org X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org When an enantiomerically pure sample is crystallized in a chiral space group, the analysis of the X-ray diffraction data can distinguish between the (R) and (S) configurations. wikipedia.org This is achieved by utilizing the phenomenon of anomalous dispersion, which allows for the unambiguous assignment of the absolute spatial arrangement of the atoms in the molecule. caltech.edu The Flack parameter is a critical value calculated during the refinement process that indicates the correctness of the assigned absolute configuration. ox.ac.uk
Computational Chemistry and Theoretical Studies on Hexynylcyclohexanol
Quantum Mechanical Calculations for Hexynylcyclohexanol Molecular Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and intrinsic properties of 1-ethynylcyclohexanol. ucl.ac.ukmdpi.com These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov It has proven to be a versatile and popular method for calculations in both solid-state physics and quantum chemistry. wikipedia.orgnih.gov The core principle of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org This approach offers a favorable balance between computational cost and accuracy compared to traditional wave function-based methods. nih.gov
In the context of 1-ethynylcyclohexanol, DFT can be employed to:
Predict Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Analyze Electronic Properties: Calculate properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment. This information is crucial for understanding the molecule's reactivity.
Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. mdpi.com
DFT studies are instrumental in understanding reaction pathways and identifying descriptors for chemical activity and selectivity. rsc.org The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects. researchgate.net
Conformational Analysis and Energy Landscapes of this compound
The cyclohexane (B81311) ring in 1-ethynylcyclohexanol is not planar and can adopt several different conformations, primarily the "chair" and "boat" forms. The orientation of the ethynyl (B1212043) and hydroxyl substituents (axial or equatorial) on the ring leads to different stereoisomers with distinct energy levels.
Conformational analysis of 1-ethynylcyclohexanol has been performed to determine the preference of the ethynyl group. acs.org By studying the chemical shift of the hydroxyl proton through dilution studies, it was determined that the conformational preference of the ethynyl group is smaller than that of the hydroxyl group by 0.60 kcal/mol. acs.org Using an established value for the hydroxyl group, the "A-value," which represents the conformational free energy difference, for the ethynyl group was calculated to be 0.18 kcal/mole. acs.org This indicates a slight preference for the equatorial position to minimize steric hindrance.
Computational methods, such as DFT, can be used to calculate the relative energies of these different conformers, thereby mapping out the potential energy landscape. This landscape reveals the most stable conformations and the energy barriers between them.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edu This technique provides a route to understanding the dynamical properties of a system, such as transport coefficients and time-dependent responses to perturbations. wustl.edu MD simulations have become a common tool for investigating the properties of various molecular systems. iisc.ac.in
For 1-ethynylcyclohexanol, MD simulations can be used to study its behavior in different environments, such as in a solvent like water or interacting with a biological membrane. These simulations can reveal:
Solvation Effects: How the molecule interacts with surrounding solvent molecules and how this affects its conformation and dynamics. mdpi.com
Transport Properties: How the molecule diffuses through a medium. uantwerpen.be
Interactions with Surfaces: How the molecule adsorbs onto or interacts with a material surface.
MD simulations rely on a force field, a set of empirical parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of the simulation is dependent on the quality of the force field. wustl.edu
Prediction of Spectroscopic Parameters for this compound using Computational Methods
Computational methods, particularly those based on quantum mechanics, are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. arxiv.orgresearchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with good accuracy, helping to assign peaks in experimental NMR spectra. nih.gov
IR and Raman Spectroscopy: The vibrational frequencies and intensities that constitute IR and Raman spectra can be calculated using quantum mechanical methods. chemrxiv.orgchemrxiv.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. Comparing the calculated spectrum with the experimental one can provide strong evidence for the proposed molecular structure. researchgate.net
Machine learning techniques are also emerging as powerful tools for the rapid prediction of spectroscopic properties, offering an alternative to more computationally expensive quantum chemical calculations. arxiv.orgresearchgate.net
In Silico Studies of this compound Interactions with Biological Macromolecules
In silico studies, which are computational investigations, are crucial in drug discovery and molecular biology for exploring the interactions between small molecules and biological macromolecules like proteins and nucleic acids. nih.govresearchgate.net These methods can predict how a molecule like 1-ethynylcyclohexanol might bind to a biological target, providing insights into its potential biological activity. bonviewpress.com
Key in silico techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand (in this case, 1-ethynylcyclohexanol) when it binds to a receptor, such as the active site of an enzyme. researchgate.net The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics for the reactive part of a system (e.g., the ligand and the enzyme's active site) with the efficiency of molecular mechanics for the surrounding environment (the rest of the protein and solvent). mpg.defrontiersin.org This approach allows for the study of chemical reactions and interactions in large biological systems with greater accuracy than pure MM methods. mpg.de
Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations can be used to study the dynamic stability of the ligand-protein complex over time, providing a more realistic picture of the binding process. mdpi.comresearchgate.net
These computational approaches help in identifying potential biological targets, understanding the mechanism of action, and guiding the design of new molecules with improved efficacy and selectivity. nih.govmdpi.com
Table of Computationally Determined Properties for 1-Ethynylcyclohexanol
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.comambeed.com |
| LogP (Octanol-Water Partition Coefficient) | 1.3148 - 2.07 | chemscene.comambeed.com |
| Number of Hydrogen Bond Acceptors | 1 | chemscene.comambeed.com |
| Number of Hydrogen Bond Donors | 1 | chemscene.comambeed.com |
| Number of Rotatable Bonds | 0 | chemscene.com |
| Molar Refractivity | 37.82 | ambeed.com |
Reactivity and Reaction Mechanisms of Hexynylcyclohexanol
Investigation of the Alkyne Moiety Reactivity in Hexynylcyclohexanol
The hexynyl group, characterized by a carbon-carbon triple bond, is a region of high electron density, making it susceptible to a variety of addition reactions and modifications at the terminal carbon. savemyexams.comscience-revision.co.uklibretexts.org
The alkyne group of this compound can be fully or partially reduced using catalytic hydrogenation. The outcome of the reaction is highly dependent on the catalyst and reaction conditions employed. libretexts.org
Complete Reduction: Catalytic hydrogenation in the presence of metals like platinum (Pt), palladium (Pd), or nickel (Ni) results in the complete saturation of the triple bond. This reaction adds four hydrogen atoms across the alkyne, converting the hexynyl group into a hexyl group, thus yielding 1-hexylcyclohexanol. chemguide.co.uk
Partial Reduction (to Alkene): Selective reduction to form a hexenylcyclohexanol is also achievable.
Syn-addition (cis-alkene): Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, producing the Z (cis) isomer.
Anti-addition (trans-alkene): Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, results in the formation of the E (trans) isomer of hexenylcyclohexanol.
Low-pressure hydrogenation of the related compound, 1-ethynylcyclohexanol, is known to produce the corresponding vinyl cyclohexanol (B46403), demonstrating the feasibility of partial reduction. google.com
Table 1: Hydrogenation Products of 1-Hexynylcyclohexanol
| Reagents/Catalyst | Product | Stereochemistry |
| H₂, Pd/C, PtO₂, or Ra-Ni | 1-Hexylcyclohexanol | N/A (Alkane) |
| H₂, Lindlar's Catalyst | 1-(Z)-Hexen-1-ylcyclohexanol | Cis |
| Na, liquid NH₃ | 1-(E)-Hexen-1-ylcyclohexanol | Trans |
The carbon-carbon triple bond of the hexynyl group can undergo oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break the triple bond, typically yielding carboxylic acids. For a terminal alkyne like the hexynyl group in this compound, oxidative cleavage would result in the formation of pentanoic acid and a cyclohexanone (B45756) derivative where the original alkyne-bearing carbon is oxidized to a carboxylic acid, which would then decarboxylate to yield cyclohexanone.
The electron-rich pi systems of the alkyne group are susceptible to attack by electrophiles. savemyexams.comscience-revision.co.uknumberanalytics.com
Electrophilic Addition: The reaction with hydrogen halides (HX, where X = Cl, Br, I) is a classic example of electrophilic addition. The reaction proceeds via a vinyl carbocation intermediate. libretexts.org In accordance with Markovnikov's rule, the initial addition of a proton occurs at the terminal carbon atom of the alkyne, which bears more hydrogen atoms, leading to the more stable secondary vinyl carbocation. libretexts.orgchemguide.co.uk The subsequent attack by the halide ion results in the formation of a vinyl halide. A second addition of HX can occur, leading to a geminal dihalide.
Nucleophilic Reactions: While simple alkynes are not highly susceptible to direct nucleophilic attack, the terminal proton of the hexynyl group is acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form an acetylide anion. googleapis.com This acetylide is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, it can react with aldehydes or ketones to form new, more complex alcohols. The formation of 1-ethynylcyclohexanol itself is often achieved by the nucleophilic addition of an acetylide to cyclohexanone. wikipedia.orggoogle.com
Reactivity of the Cyclohexanol Moiety in this compound
The cyclohexanol portion of the molecule contains a tertiary hydroxyl (-OH) group and a cyclohexane (B81311) ring, both of which have characteristic reactivities. wikipedia.org
The tertiary hydroxyl group is a key site for functionalization.
Esterification: this compound can react with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides, to form esters. chemguide.co.uk This reaction is typically catalyzed by a strong acid like sulfuric acid when a carboxylic acid is used. youtube.comchemguide.co.uk The synthesis of 1-ethynylcyclohexanol propanoate, for example, involves the esterification of 1-ethynylcyclohexanol. ontosight.ai Research has documented the preparation of various esters from 1-ethynylcyclohexanol by reacting it with compounds like phenyl isocyanate or acetyl chloride. chemicalpapers.com
Etherification: The formation of ethers from this compound can be achieved, for instance, through a Williamson-type synthesis where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A study has described the synthesis of various ethers from 1-ethynylcyclohexanol by first forming the sodium salt and then reacting it with chloroformates. chemicalpapers.com More advanced methods, such as hydroxyl-yne click reactions, have also been developed for cellulose (B213188) etherification, demonstrating modern approaches to C-O bond formation involving alkynes. rsc.org
Table 2: Examples of Hydroxyl Group Transformations for 1-Ethynylcyclohexanol Derivatives
| Reactant | Reagent(s) | Product Type | Reference |
| 1-Ethynylcyclohexanol | Phenyl isocyanate, Pyridine | Carbamate (Ester derivative) | chemicalpapers.com |
| 1-Ethynylcyclohexanol | Methyl chloroformate, NaH | Carbonate (Ester derivative) | chemicalpapers.com |
| 1-Ethynylcyclohexanol | Propanoic acid | Propanoate Ester | ontosight.ai |
| 1-Ethynylcyclohexanol | Acetyl chloride, Pyridine | Acetate Ester | chemicalpapers.com |
The structure of the cyclohexane ring and its substituent, the hydroxyl group, allow for specific modifications.
Dehydration: Treatment with a strong acid catalyst can lead to the elimination of the hydroxyl group as a water molecule, resulting in the formation of a carbon-carbon double bond. This dehydration reaction would convert this compound into a hexynylcyclohexene derivative. google.com
Oxidation: As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions because the carbon atom bearing the -OH group does not have a hydrogen atom attached. However, the related secondary alcohol, cyclohexanol, is readily oxidized to cyclohexanone using oxidizing agents like chromic acid. wikipedia.orgedubirdie.com This highlights a key difference in reactivity based on the substitution of the alcohol.
Pericyclic Reactions and Rearrangements involving this compound
The reactivity of 1-ethynylcyclohexanol, a tertiary propargyl alcohol, is characterized by several important rearrangement reactions. While direct participation in classical pericyclic reactions like the Diels-Alder cycloaddition is not prominently documented for 1-ethynylcyclohexanol itself, its derivatives and analogous systems can undergo such transformations. The ethynyl (B1212043) group can act as a dienophile in Diels-Alder reactions, although this is more common for activated alkynes. researchgate.net More relevant to the inherent reactivity of 1-ethynylcyclohexanol are sigmatropic rearrangements and acid-catalyzed rearrangements that proceed through pericyclic-like transition states.
One notable reaction is the acs.orgresearchgate.net-sigmatropic rearrangement . While not a direct reaction of 1-ethynylcyclohexanol, its derivatives can participate in such transformations. For instance, rhodium-catalyzed reactions of tertiary propargylic alcohols with diazoacetates can lead to the formation of an oxonium ylide, which then undergoes a acs.orgresearchgate.net-sigmatropic rearrangement to produce allenes. acs.orgresearchgate.netnih.gov This process competes with O-H insertion reactions and is favored by more substituted propargylic alcohols. nih.gov The rearrangement proceeds through a highly organized, two-point attachment transition state involving hydrogen bonding, leading to high enantioselectivity when chiral catalysts are used. acs.org
The most significant rearrangements for tertiary propargylic alcohols like 1-ethynylcyclohexanol are the acid-catalyzed Meyer-Schuster and Rupe rearrangements . synarchive.comwikipedia.orgmaxbrainchemistry.com These reactions are often competing processes. wikipedia.org
The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group to form an α,β-unsaturated aldehyde or ketone. wikipedia.orgmaxbrainchemistry.com For a terminal alkyne like 1-ethynylcyclohexanol, this would theoretically lead to an α,β-unsaturated aldehyde. The reaction is initiated by the protonation of the alcohol, followed by the rearrangement. wikipedia.org
However, for tertiary propargylic alcohols, the Rupe rearrangement often predominates, leading to the formation of α,β-unsaturated ketones instead of the expected aldehydes from the Meyer-Schuster pathway. synarchive.comwikipedia.orgslideshare.net In the case of 1-ethynylcyclohexanol, the Rupe rearrangement would yield 1-acetylcyclohexene. This reaction also proceeds through a carbocation intermediate, but involves a 1,2-shift of the hydroxyl group. slideshare.net The formation of an enyne intermediate is a key step in the Rupe rearrangement. wikipedia.org The use of strong acids typically favors the Rupe rearrangement for tertiary alcohols. wikipedia.org
The choice between the Meyer-Schuster and Rupe pathways can be influenced by the catalyst and reaction conditions. While strong acids often lead to Rupe products, milder conditions using transition metal-based or Lewis acid catalysts can sometimes favor the Meyer-Schuster rearrangement. wikipedia.org
Kinetics and Thermodynamics of this compound Reactions
The kinetics and thermodynamics of the reactions of 1-ethynylcyclohexanol are crucial for understanding its reactivity and for optimizing synthetic procedures. Detailed quantitative kinetic and thermodynamic data for every reaction of 1-ethynylcyclohexanol are not extensively published, but valuable insights can be drawn from studies on analogous systems and from the general principles of the reactions it undergoes.
Rearrangements:
The Meyer-Schuster and Rupe rearrangements are acid-catalyzed, and their kinetics are therefore dependent on the concentration and strength of the acid catalyst. rsc.org The rate-determining step in the Meyer-Schuster rearrangement is the slow 1,3-shift of the protonated hydroxyl group. wikipedia.org For tertiary alcohols, the formation of a carbocation intermediate is a key step, and its stability influences the reaction rate.
The thermodynamics of these rearrangements are generally driven by the formation of the more stable conjugated carbonyl system from the less stable alkynyl alcohol. uw.edu.pl The isomerization of alkynes to more stable conjugated dienes or enones is a thermodynamically favorable process. researchgate.netacs.org For example, the conversion of an alkyne to a conjugated diene can lower the energy of the system by a significant amount, and the final conjugated carbonyl product is even more stable. acs.org
| Isomerization Step | ΔG (kcal/mol) | Comment |
|---|---|---|
| Alkyne to Allene | ~0 | Often a thermally neutral step. acs.org |
| Allene to Conjugated Diene | -13.5 | Thermodynamically favorable due to conjugation. acs.org |
| Overall Alkyne to Conjugated Carbonyl | Highly Negative | Driven by the formation of the stable C=O bond. uw.edu.pl |
Kinetic studies on related systems, such as the acid-catalyzed racemization of tertiary alcohols, suggest that the reaction proceeds through a Brønsted acid-catalyzed SN1-type mechanism involving the formation of an achiral carbocation intermediate. acs.org The rate of such reactions can be influenced by solvent effects, with polar aprotic cosolvents affecting the local solvent environment and hydrogen bonding, which in turn impacts the catalytic turnover rates. rsc.org
Other Reactions:
For acs.orgresearchgate.net-sigmatropic rearrangements involving derivatives of tertiary propargylic alcohols, kinetic resolution is possible, indicating that the enantiomers of the racemic alcohol can react at different rates. acs.orgnih.gov This allows for the enantioenrichment of the unreacted alcohol. acs.org
The kinetics of reactions where 1-ethynylcyclohexanol is used as a reactant, such as in hydrosilylation inhibition, have been studied. For example, in platinum-catalyzed silicone curing, the addition of 1-ethynylcyclohexanol acts as an inhibitor, extending the pot life of the mixture. The curing process then requires elevated temperatures to initiate. acs.org
| Condition | Pot Life | Curing Onset Temperature |
|---|---|---|
| 30-fold excess of 1-ethynylcyclohexanol at 25 °C | 24 hours | 99 °C |
| 30-fold excess of 1-ethynylcyclohexanol at 40 °C | 7 hours |
Biological Activity and Pharmacological Potential of Hexynylcyclohexanol
Mechanistic Elucidation of Hexynylcyclohexanol Biological Action
The precise mechanism of action for this compound has not been detailed in available scientific literature. However, educated hypotheses can be formed based on its structural features. The lipophilic nature of the cyclohexyl ring and the hexynyl chain would likely facilitate passage through cellular membranes. The terminal alkyne and the hydroxyl group are key functional groups that could engage in specific interactions with biological macromolecules.
For instance, the hydroxyl group could form hydrogen bonds with amino acid residues in enzyme active sites or receptors. The alkyne group, with its high electron density, could participate in various interactions, including pi-stacking with aromatic rings of amino acids or acting as a Michael acceptor after enzymatic activation. The elucidation of its precise mechanism would necessitate further experimental studies, such as enzymatic assays, receptor binding studies, and cellular pathway analysis.
Identification and Validation of Molecular Targets for this compound
Specific molecular targets for this compound have not been definitively identified. nih.gov The process of target identification and validation is a critical step in drug discovery and involves a combination of computational and experimental approaches. nih.gov These can include affinity chromatography, expression profiling, and genetic knockout studies to pinpoint the proteins or nucleic acids with which the compound interacts to exert its biological effect. nih.gov
A compound referred to as "HEX," specifically (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid, has been identified as a potent inhibitor of Naegleria fowleri enolase (NfENO). rsc.org This compound, while different from a simple this compound, highlights that enolase enzymes could be a potential class of targets for compounds with similar structural motifs. Validation of such a target for this compound would require direct testing of its inhibitory activity against this enzyme.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.comresearchgate.netcollaborativedrug.com For this compound, SAR studies would involve synthesizing and testing a series of analogs with systematic modifications to the core structure. oncodesign-services.com
Impact of Alkynyl Chain Length on Biological Activity
The length of the alkynyl chain is a critical parameter that can influence the biological activity of a molecule. Variations in chain length can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. A shorter or longer alkynyl chain than the hexynyl group could alter the compound's fit within a target's binding pocket, potentially increasing or decreasing its potency. For example, a longer chain might access deeper hydrophobic pockets, while a shorter chain might be more suitable for shallower binding sites.
Influence of Cyclohexanol (B46403) Substitutions on Activity
Modifications to the cyclohexanol ring would also be a key area of SAR studies. The position and stereochemistry of the hexynyl group and the hydroxyl group on the cyclohexane (B81311) ring would likely have a profound impact on activity. Furthermore, the addition of other substituents to the ring could modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity. For instance, adding electron-withdrawing groups could enhance the acidity of the hydroxyl group, potentially leading to stronger interactions with certain targets. The investigation of bicyclic analogs of a different compound, HEX, showed that such structural modifications led to a loss of biological activity due to unfavorable steric interactions in the active site. rsc.org
Interactive Data Table: Hypothetical SAR of this compound Analogs
Since no specific experimental data is available, the following table is a hypothetical representation of what an SAR study for this compound analogs might look like.
| Analog | Modification | Hypothetical Activity (IC50, µM) | Rationale |
| This compound | Parent Compound | 10 | Baseline activity |
| Analog 1 | Pentynylcyclohexanol | 15 | Shorter alkynyl chain may have weaker binding. |
| Analog 2 | Heptynylcyclohexanol | 8 | Longer alkynyl chain may access a deeper hydrophobic pocket. |
| Analog 3 | 4-Methyl-hexynylcyclohexanol | 25 | Added methyl group may cause steric hindrance. |
| Analog 4 | 4-Fluoro-hexynylcyclohexanol | 5 | Fluorine may enhance binding through favorable interactions. |
In Vitro Pharmacological Profiling of this compound
In vitro pharmacological profiling is a crucial step in early drug discovery to assess the activity and selectivity of a compound. researchgate.netdrugtargetreview.com This involves screening the compound against a panel of receptors, enzymes, ion channels, and transporters to identify its primary target and any potential off-target effects. researchgate.neteurofinsdiscovery.com Such profiling helps in understanding the compound's mechanism of action and predicting potential side effects. researchgate.net For this compound, a comprehensive in vitro profile would need to be generated. This would involve a battery of assays to determine its potency and efficacy at various potential targets. For example, if it were being investigated as an anti-inflammatory agent, it would be tested against enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases.
Enzymatic Transformations and Biotransformation of this compound
Enzymatic transformations are fundamental processes that affect the fate of compounds in biological systems. rsc.org The biotransformation of a drug can lead to its activation, inactivation, or conversion into metabolites with different activity or toxicity profiles. nih.gov The metabolism of this compound would likely involve the cytochrome P450 enzyme system, which is responsible for the oxidation of many foreign compounds. The hydroxyl group could be a site for glucuronidation or sulfation, common phase II metabolic reactions that increase water solubility and facilitate excretion. The alkynyl group could also be a site of metabolism. Understanding these transformations is essential for determining the compound's pharmacokinetic profile and its potential for drug-drug interactions. nih.gov For instance, the metabolism of curcumin (B1669340) to hexahydrocurcumin (B1235508) (HHC) shows that metabolites can have similar or even more potent biological activities than the parent compound. nih.gov
Applications of Hexynylcyclohexanol in Materials Science
Polymer Synthesis Utilizing Hexynylcyclohexanol as a Monomer
The presence of a reactive ethynyl (B1212043) group allows this compound to act as a monomer in polymerization reactions. solubilityofthings.com Its potential for creating polymeric materials is a subject of interest in materials science. solubilityofthings.com
Synthesis of Novel Polymeric Materials
This compound can undergo polymerization, particularly through its alkyne functionality, to form poly(this compound). chemicalbook.com Research has indicated that transition metal catalysts, such as those based on molybdenum and tungsten, can be used to polymerize 1-ethynylcyclohexanol (ECHO), leading to the formation of poly(ECHO). chemicalbook.com The polymerization process can also be initiated by radiation.
Furthermore, this compound can be chemically modified to produce other valuable monomers. For instance, low-pressure hydrogenation of the compound yields vinyl cyclohexanol (B46403), which is itself a valuable monomer for polymerization reactions. google.com This highlights the dual role of this compound as both a direct monomer and a precursor to other polymerizable structures.
Properties of this compound-Derived Polymers
While extensive data on the specific properties of poly(this compound) are not widely available in public literature, its chemical structure allows for the prediction of several key characteristics. The polymer's properties would be largely influenced by its unique structural components: the bulky, rigid cyclohexyl ring, the pendant hydroxyl group, and the polyacetylene backbone.
Table 1: Predicted Physicochemical Properties of Poly(this compound)
| Property | Predicted Characteristic | Structural Rationale |
| Thermal Stability | High Glass Transition Temp. (Tg) | The rigid cyclohexyl groups along the polymer chain restrict segmental motion, leading to a higher temperature requirement for the transition from a glassy to a rubbery state. |
| Mechanical Properties | Potentially Rigid and Brittle | The bulky side groups can lead to a stiff polymer backbone, which may result in a material with high modulus but limited ductility. |
| Solubility | Soluble in Polar Organic Solvents | The presence of polar hydroxyl (-OH) groups allows for hydrogen bonding, likely rendering the polymer soluble in solvents like ethers and alcohols. fishersci.atmade-in-china.com |
| Adhesion | Good | The hydroxyl groups can form hydrogen bonds with various substrates, potentially providing good adhesive properties. |
| Reactivity | Chemically Versatile | The polyacetylene backbone contains conjugated double bonds, offering sites for doping or other electronic modifications. The pendant hydroxyl groups can be used for post-polymerization modification, such as esterification or etherification. |
Role of this compound in Advanced Organic Synthesis and Chemical Manufacturing
This compound is a significant intermediate in organic synthesis and chemical manufacturing, valued for its dual functionality. solubilityofthings.comchinaplasonline.comnih.gov The alcohol and acetylenic groups serve as valuable reactive handles for constructing more complex molecules. google.commeisenbaochem.com Its utility is recognized by its classification under "All Other Basic Organic Chemical Manufacturing" in industry processing sectors. nih.gov
The compound's structure allows for a variety of chemical transformations:
The hydroxyl group can undergo reactions typical of tertiary alcohols, such as ether and ester formation through reaction with acyl chlorides or anhydrides. meisenbaochem.com
The terminal alkyne group is highly versatile. It can undergo addition reactions with halogens and hydrogen halides. meisenbaochem.com It is also suitable for coupling reactions, such as Sonogashira coupling and click chemistry, which are fundamental in modern synthetic chemistry. smolecule.com
The entire molecule can be transformed through reactions like hydrogenation to produce vinyl cyclohexanol or dehydration to form an acetylenic cyclohexene. google.com
Table 2: Key Synthetic Transformations of this compound
| Starting Material | Reagent(s) / Conditions | Product(s) | Reaction Type |
| This compound | Low-Pressure Hydrogenation | Vinyl Cyclohexanol | Partial Hydrogenation |
| This compound | Phosphorus Oxychloride | Acetylenic Cyclohexene | Dehydration |
| This compound | Acyl Chloride / Base | Corresponding Ester | Esterification |
| This compound | Halogen (e.g., Br₂) | Dihalo-alkene derivative | Halogenation |
| This compound | Transition Metal Catalyst (e.g., RuCl₃) | Acetylated derivative | Acetylation chemicalbook.com |
Integration of this compound in Functional Materials
The unique chemical properties of this compound make it suitable for integration into various functional materials, most notably as a corrosion inhibitor and a stabilizer. chinaplasonline.comparchem.com
Its application as a corrosion inhibitor is well-documented, particularly for protecting steel in acidic environments and in electroplating processes. meisenbaochem.comparchem.com The effectiveness of this compound as a corrosion inhibitor is attributed to the strong interaction of the electron-rich alkyne group with metal surfaces. The molecule adsorbs onto the metal, forming a protective film that significantly reduces the corrosion rate. meisenbaochem.comcapes.gov.br In acidic solutions containing iron, it has been found to undergo successive hydrogenation and dehydration, and its inhibiting effectiveness depends on the properties of the products formed. capes.gov.brresearchgate.net It can be used alone or in combination with other substances like amine inhibitors to achieve higher efficiency, especially at elevated temperatures. meisenbaochem.com
This compound also serves as a stabilizer or inhibitor in the production of silicone rubber. meisenbaochem.comtitanos.com Specifically, it acts as a hydrosilylation reaction inhibitor, which controls the curing time of two-component liquid silicone rubber systems. titanos.com This allows the vinyl and silicon-hydride components to be mixed and remain stable at room temperature, with rapid cross-linking occurring only upon heating to the vulcanization temperature. titanos.com
The reactive functional groups also make it a candidate for covalently bonding to surfaces or into polymer matrices to create new functional materials. The alkyne group is ideal for use in click chemistry to functionalize surfaces or polymers, while the hydroxyl group offers a site for grafting via ester or ether linkages. smolecule.com
Environmental Aspects and Sustainable Production of Hexynylcyclohexanol
The production of specialty chemicals like Hexynylcyclohexanol is increasingly being scrutinized through the lens of environmental impact and sustainability. The principles of green chemistry offer a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.comnih.gov These principles are pivotal in developing more sustainable synthetic routes for this compound, addressing challenges from feedstock sourcing to waste management. thermofisher.com
Atom Economy Maximization for this compound Production
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sigmaaldrich.comnoaa.gov The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste at a molecular level. sigmaaldrich.comsigmaaldrich.com Reactions with high atom economy, such as addition reactions, are considered more sustainable as they generate fewer byproducts. noaa.govsigmaaldrich.com
The synthesis of 1-(1-Hexynyl)cyclohexanol from 1-hexyne (B1330390) and cyclohexanone (B45756) is an addition reaction. In this type of reaction, all the atoms of the reactants are incorporated into the single final product. sigmaaldrich.com
Reaction: C₆H₁₀ (1-Hexyne) + C₆H₁₀O (Cyclohexanone) → C₁₂H₂₀O (1-(1-Hexynyl)cyclohexanol)
The calculation for the atom economy of this synthesis demonstrates its efficiency.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Hexyne | C₆H₁₀ | 82.14 sigmaaldrich.comnih.govnist.gov |
| Cyclohexanone | C₆H₁₀O | 98.14 sigmaaldrich.comnih.govsigmaaldrich.com |
| Total Reactants | 180.28 | |
| 1-(1-Hexynyl)cyclohexanol | C₁₂H₂₀O | 180.32 |
| Desired Product | 180.32 |
Atom Economy Calculation:
Formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 noaa.gov
Calculation: (180.32 / 180.28) x 100 ≈ 100%
The atom economy for this synthesis route is virtually 100%, signifying that it is an exceptionally efficient reaction in terms of the green chemistry principle of atom economy. sigmaaldrich.com This high efficiency is a significant advantage, as it inherently prevents the formation of waste byproducts. sigmaaldrich.comnoaa.gov
Development of Less Hazardous Synthesis Routes for this compound
A key tenet of green chemistry is to design synthetic methods that use and generate substances with little to no toxicity to human health and the environment. sigmaaldrich.comilo.orgrsc.org Historically, the addition of acetylides to ketones often required strong bases like sodium amide (NaNH₂) or organometallic reagents such as Grignard reagents, which are highly reactive and hazardous. fishersci.com
Modern synthesis of this compound has moved towards using a catalytic amount of a relatively weaker base, which represents a significant improvement in safety. fishersci.com A documented procedure for preparing 1-(1-Hexynyl)cyclohexanol involves the use of potassium tert-butoxide as a catalyst. nih.gov While this is an improvement, the reagents still possess notable hazards.
Hazard Profile of Reagents in a Common Synthesis Route:
| Reagent | Role | Key Hazards |
| Potassium tert-butoxide | Catalyst | Flammable solid, Self-heating (may catch fire), Causes severe skin burns and eye damage, Reacts violently with water. sigmaaldrich.comaksci.comscbt.comharpercollege.edu |
| Dimethyl sulfoxide (B87167) (DMSO) | Solvent | Combustible liquid, Mildly irritating to eyes and skin, Readily penetrates skin and can transport other dissolved toxic substances into the body. noaa.govilo.orgfishersci.comnih.gov |
Utilization of Safer Solvents and Auxiliaries in this compound Processes
The choice of solvents and auxiliary substances is a critical aspect of green chemistry, as they often constitute the bulk of the material used in a process and contribute significantly to waste generation and potential environmental impact. sigmaaldrich.comthermofisher.com The principle encourages making these substances unnecessary wherever possible or, when used, ensuring they are innocuous. sigmaaldrich.com
In a known synthesis of 1-(1-Hexynyl)cyclohexanol, dimethyl sulfoxide (DMSO) is used as the solvent. nih.gov DMSO is a powerful and versatile solvent, but it has drawbacks. It is a combustible liquid and, most notably, can facilitate the absorption of other chemicals through the skin, which can be a significant safety concern if toxic materials are present. ilo.orgnih.govgreenfield.com
The search for greener alternatives to conventional solvents is an active area of research. nih.gov
Potential Greener Solvent Alternatives:
| Solvent/System | Rationale for Consideration as "Greener" |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources like corncobs and bagasse; considered a safer alternative to solvents like tetrahydrofuran (B95107) (THF). nist.gov |
| Cyclopentyl Methyl Ether (CPME) | Produced via a 100% atom-economic catalytic reaction without byproducts; a safer substitute for other ether solvents. nist.gov |
| Binary Mixtures (e.g., DMSO/EtOAc) | Mixtures of less hazardous solvents can be tailored for optimal polarity, potentially reducing the overall hazard profile compared to using a single, more hazardous solvent. nih.gov |
| Ethyl Lactate | A safer and more sustainable alternative to acetone (B3395972) and ethyl acetate (B1210297), derived from the fermentation of sugar. nist.gov |
Implementing these safer solvents in the synthesis of this compound would require process re-evaluation and optimization. However, such a shift could significantly reduce the environmental and safety risks associated with the manufacturing process, aligning it more closely with green chemistry principles. nih.govnist.gov
Design for Energy Efficiency in this compound Manufacturing
Energy consumption is a major factor in the environmental and economic cost of chemical manufacturing. aksci.com The green chemistry principle of designing for energy efficiency advocates for minimizing energy requirements by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.comsigmaaldrich.com
The synthesis of 1-(1-Hexynyl)cyclohexanol by reacting 1-hexyne and cyclohexanone with a catalytic amount of potassium tert-butoxide is notable for being conducted at room temperature. nih.gov This offers a significant advantage in terms of energy efficiency compared to processes that require heating or cooling, which are energy-intensive. sigmaaldrich.comacs.org
Strategies for Energy Efficiency in Chemical Manufacturing:
Ambient Conditions: Performing syntheses at room temperature and atmospheric pressure, as seen in the this compound synthesis, is the most direct way to minimize energy use. sigmaaldrich.comnih.gov
Catalyst Use: Employing catalysts can increase reaction rates, potentially avoiding the need for high temperatures and pressures to drive the reaction to completion. sigmaaldrich.com
Process Optimization: For large-scale production, optimizing factors like mixing efficiency and heat integration can lead to substantial energy savings.
By inherently operating under mild conditions, the known synthesis for this compound already incorporates a key aspect of energy-efficient design, reducing its environmental footprint and operational costs. nih.govgreenfield.com
Reduction of Derivatives and Waste Prevention Strategies for this compound
Green chemistry emphasizes the prevention of waste over its treatment and disposal. sigmaaldrich.com This principle is closely linked to others, such as atom economy and the reduction of unnecessary derivatization steps (e.g., the use of protecting groups). sigmaaldrich.com Such steps require additional reagents and generate waste. sigmaaldrich.comsigmaaldrich.com
The direct synthesis of 1-(1-Hexynyl)cyclohexanol from 1-hexyne and cyclohexanone is a streamlined process that avoids the need for protecting groups on the reactant molecules. nih.gov This is a significant advantage as it simplifies the process, reduces the number of synthetic steps, and prevents the generation of waste associated with protection and deprotection sequences.
Key Waste Prevention Strategies:
| Strategy | Application to this compound Production |
| High Atom Economy | The addition reaction has a ~100% atom economy, inherently preventing byproduct waste. sigmaaldrich.comnoaa.gov |
| Catalytic Reagents | Using a catalytic amount of base instead of a stoichiometric amount minimizes waste from the reagent itself. sigmaaldrich.comfishersci.com |
| Avoiding Derivatives | The direct reaction pathway avoids the use of protecting groups, which would otherwise generate significant waste. sigmaaldrich.com |
| Solvent Recycling | Implementing systems to recover and recycle solvents like DMSO can drastically reduce the overall waste stream of the process. |
| Comprehensive Waste Management | Adopting a holistic approach to waste management, including proper segregation and treatment of any waste that is generated, is crucial for minimizing environmental impact. nih.govnist.govchemicalbook.comthermofisher.com |
By employing a highly atom-economical and direct synthesis, the production of this compound is well-aligned with the principles of waste prevention and the reduction of derivatives.
Use of Renewable Feedstocks in this compound Synthesis
A fundamental principle of green chemistry is the use of renewable, rather than depleting, feedstocks whenever technically and economically feasible. sigmaaldrich.comatamanchemicals.com Traditionally, the starting materials for many chemical syntheses, including the reactants for this compound (1-hexyne and cyclohexanone), are derived from petrochemical sources. atamanchemicals.combohrium.com However, significant research is underway to develop pathways from biomass. scbt.comsigmaaldrich.comchemrxiv.org
Potential Renewable Routes to Reactants:
Cyclohexanone:
From Lignin: Lignin, a major component of biomass, can be broken down into phenolic compounds. These phenols can then be hydrogenated to produce cyclohexanone and its derivatives. bohrium.comchemrxiv.org For instance, KA oil (a mixture of cyclohexanone and cyclohexanol) can be derived from renewable sources and is a platform for producing sustainable fuels and chemicals. acs.orgbohrium.com
From Biomass Platform Molecules: Vanillin, which can be sourced from lignin, can undergo condensation reactions with cyclohexanone, indicating the integration of biomass-derived molecules into these chemical streams. nih.gov
1-Hexyne:
From Bio-ethanol: A viable route starts with bio-ethanol, which is produced by fermenting sugars from biomass. The ethanol (B145695) can be dehydrated to produce ethylene (B1197577). Commercial processes exist to trimerize ethylene into 1-hexene (B165129). rsc.org The subsequent conversion of 1-hexene to 1-hexyne presents a research opportunity to complete a fully renewable pathway. While direct renewable synthesis of hexyne is an emerging field, the trend is towards using bio-based resources and greener catalysts. imarcgroup.com
The transition from petrochemical feedstocks to renewable, bio-based alternatives for producing this compound is a key goal for long-term sustainability. scbt.comnist.gov Establishing economically viable biorefinery concepts to produce these chemical building blocks is essential for reducing the carbon footprint of the chemical industry. chemrxiv.orgnih.gov
Environmental Fate and Degradation Pathways of 1-Ethynylcyclohexanol
1-Ethynylcyclohexanol is considered to be inherently biodegradable. swsi.co.krellsworth.com Studies following the OECD Test Guideline 302B have shown a biodegradation rate of 63% over a 28-day period. swsi.co.krellsworth.com This suggests that the substance is not readily biodegradable but can be broken down by microorganisms in the environment over time. Its persistence is considered unlikely, and due to its water solubility, it is expected to be mobile in environmental systems. thermofisher.comfishersci.com
However, some assessments based on Quantitative Structure-Activity Relationship (QSAR) models have classified it as potentially persistent or very persistent (P/vP), indicating a need for careful consideration of its long-term environmental presence. umweltbundesamt.de The bioconcentration potential for 1-Ethynylcyclohexanol is considered low, with a bioconcentration factor (BCF) of less than 100 or a Log Pow of 1.49, suggesting it is unlikely to accumulate significantly in aquatic organisms. swsi.co.kr
The ecotoxicity of 1-Ethynylcyclohexanol has been evaluated across various aquatic organisms, providing insight into its potential environmental risk. The substance is generally considered toxic to aquatic life. ilo.org
Acute Toxicity Data for 1-Ethynylcyclohexanol
| Trophic Level | Species | Endpoint | Value (mg/L) | Exposure Time | Test Guideline | Source(s) |
| Fish | Pimephales promelas (fathead minnow) | LC50 | 256 | 96 hours | - | fishersci.com |
| Fish | LC50 | > 220 - 460 | 96 hours | - | swsi.co.kr | |
| Fish | LC50 | 215 | - | - | ||
| Invertebrates | Daphnia magna (Water flea) | EC50 | 159 | 48 hours | - | swsi.co.kr |
| Algae | Desmodesmus subspicatus (green algae) | EC50 | > 500 | 72 hours | - | swsi.co.kr |
| Algae | EC50 | 333.93 | - | - | ||
| Microorganisms | Tetrahymena thermophila | NOEC | ≥ 197 | 48 hours | - | chemikalieninfo.de |
LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%): The concentration of a chemical which causes a defined effect in 50% of a sample population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
Sustainable Production Methodologies for 1-Ethynylcyclohexanol
Efforts to develop greener and more efficient manufacturing processes are central to the chemical industry's sustainability goals. This includes the production of 1-Ethynylcyclohexanol, where advancements in process design and waste management are being explored.
The synthesis of 1-Ethynylcyclohexanol, traditionally performed as a batch process, can be adapted to a continuous manufacturing setup. google.com Continuous flow processes offer several advantages over batch production, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. dguv.de Patents describe methods where reactants are continuously introduced into a reactor, and the product mixture is continuously recovered. google.comgoogle.com
Recent developments highlight the use of flow chemistry systems, which can dramatically reduce reaction times from hours to minutes. Furthermore, related reactions, such as the Sonogashira cross-coupling which can utilize 1-Ethynylcyclohexanol, have been successfully demonstrated under continuous flow conditions, showcasing the potential for more efficient and scalable synthesis. researchgate.net Process intensification strategies aim to design smaller, more energy-efficient, and less expensive plants. chemikalieninfo.de
Waste minimization is a fundamental principle of green chemistry and sustainable manufacturing. solubilityofthings.comieomsociety.org Strategies focus on reducing waste at the source through process optimization and the redesign of chemical processes. solubilityofthings.comalliedacademies.org In the context of 1-Ethynylcyclohexanol synthesis, this includes the recycling of materials used in the production process. For instance, solvents and catalysts employed in the reaction can be recovered and reused, reducing both waste and operational costs. google.com The concept of a circular economy, where waste from one industrial process becomes a valuable input for another, is a key goal in sustainable chemical production. solubilityofthings.comalliedacademies.org
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from the extraction of raw materials to manufacturing, use, and end-of-life disposal. solechem.euprepchem.com An LCA for 1-Ethynylcyclohexanol would quantify impacts across various categories, such as climate change, resource depletion, water use, and toxicity. solechem.euresearchgate.net
While a specific, publicly available Life Cycle Assessment for 1-Ethynylcyclohexanol has not been identified, the application of this tool is essential for a holistic understanding of its environmental footprint. alliedacademies.org By conducting an LCA, manufacturers can identify hotspots in the production chain with the highest environmental impact and make data-driven decisions to improve sustainability. solechem.eu This aligns with the broader goals of sustainable consumption and production, which aim to decouple economic growth from environmental degradation.
Analytical Methodologies for Hexynylcyclohexanol
Chromatographic Separation Techniques for Hexynylcyclohexanol
Chromatography is a powerful laboratory technique for the separation of mixtures. slideshare.net The principle of chromatography involves a mobile phase (a solvent or gas) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid). slideshare.netbnmv.ac.in Separation occurs because components of the mixture have different affinities for the stationary and mobile phases, causing them to travel at different rates. iyte.edu.trsolubilityofthings.com
Gas Chromatography (GC) Applications for this compound
Gas chromatography (GC) is a common type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition. shimadzu.beazom.com It is particularly well-suited for volatile and thermally stable compounds like this compound. In GC, the mobile phase is an inert gas, often helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, coiled tube called a column. shimadzu.belibretexts.org
The process begins with the injection of the sample into the GC, where it is vaporized. The carrier gas then sweeps the vaporized sample into the column. etamu.edu The separation of components is based on their boiling points and polarity. researchgate.net Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster and are detected first. shimadzu.be The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. etamu.edu
Detectors commonly used in GC include Flame Ionization Detectors (FID) and Mass Spectrometers (MS). azom.com An FID is sensitive to hydrocarbons and produces a signal proportional to the amount of substance, making it excellent for quantitative analysis. azom.com When coupled with a mass spectrometer (GC-MS), it provides not only quantitative data but also structural information by analyzing the mass-to-charge ratio of the fragmented molecules, allowing for highly confident identification of the compound. etamu.eduresearchgate.net
Table 1: Typical GC Parameters for Alkenol Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary column (e.g., DB-5, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 50°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used in pharmaceutical and chemical analysis. nih.govdrawellanalytical.com Unlike GC, HPLC is suitable for a broader range of compounds, including those that are not volatile or are thermally unstable. In HPLC, the mobile phase is a liquid solvent or a mixture of solvents, and the stationary phase is typically a packed column containing small particles of a solid adsorbent. google.com
The separation in HPLC is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. drawellanalytical.com By adjusting the composition and polarity of the mobile phase (a technique known as gradient elution), the separation of complex mixtures can be optimized. nih.gov For a non-polar compound like this compound, reversed-phase HPLC is often the method of choice. knauer.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. researchgate.net
Detection in HPLC is commonly achieved using a UV-Vis detector, as many organic compounds absorb ultraviolet or visible light. belspo.be The amount of light absorbed is proportional to the concentration of the compound, allowing for quantitative analysis. juniperpublishers.com Other detectors, such as refractive index (RI) detectors or mass spectrometers (LC-MS), can also be used depending on the properties of the analyte and the requirements of the analysis. nih.govijrpr.com
Table 2: Illustrative HPLC Conditions for Hydrophobic Compounds
| Parameter | Typical Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for this compound
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. khanacademy.orglibretexts.org It is often used for reaction monitoring, determining the number of components in a mixture, and as a preliminary step for optimizing separations in column chromatography or HPLC. libretexts.org
In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360), coated onto a flat, inert substrate like a glass plate or aluminum foil. researchgate.netsigmaaldrich.com A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent (the mobile phase). bnmv.ac.in The solvent moves up the plate by capillary action, and as it passes the sample spot, it carries the components of the mixture up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. khanacademy.org
The separation is visualized as a series of spots at different heights on the plate. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification by comparison with standards. researchgate.net
Table 3: Common TLC System for Moderately Polar Organic Compounds
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) |
Preparative Chromatography for this compound Purification
When the goal is not just analysis but also the isolation of a pure compound from a mixture, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material. evotec.com Both preparative GC and preparative HPLC can be used for the purification of this compound.
Preparative HPLC is a widely used method for purifying compounds in the pharmaceutical and fine chemical industries. ijrpr.com It utilizes larger columns and higher flow rates than analytical HPLC to accommodate larger sample loads. The goal is to collect the fraction containing the desired compound as it elutes from the column, thereby separating it from impurities. ijrpr.com The collected fractions can then be analyzed for purity, and the solvent can be removed to yield the purified compound.
Table 4: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Goal | Identification & Quantification | Isolation & Purification |
| Sample Size | µg to ng | mg to kg evotec.com |
| Column Diameter | 2.1 - 4.6 mm | 10 - >50 mm knauer.net |
| Flow Rate | 0.5 - 2 mL/min | 10 - >100 mL/min |
| Outcome | Chromatogram | Purified Fractions |
Spectrophotometric Analysis of this compound
Spectrophotometry is a quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. libretexts.org It is a versatile analytical technique used across various scientific fields, including chemistry and biology, to determine the concentration of substances in a solution. juniperpublishers.comalliedacademies.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov
A spectrophotometer is the instrument used to measure the intensity of light that passes through a sample. libretexts.org It consists of a light source, a monochromator to select a specific wavelength, a sample holder, and a detector. alliedacademies.org For this compound, UV-Visible spectrophotometry would be the most relevant. The presence of the hexynyl group (a carbon-carbon triple bond) may result in some absorption in the ultraviolet (UV) region of the electromagnetic spectrum (typically 185-400 nm). libretexts.org
While this compound itself may not have a strong chromophore for intense absorption in the UV-Vis range, spectrophotometry can be used in conjunction with other methods. For instance, it can be used as the detection method in HPLC, as mentioned previously. Furthermore, if this compound is derivatized to introduce a chromophoric group, spectrophotometry can become a highly sensitive method for its quantification.
Table 5: Principles of Spectrophotometric Analysis
| Principle | Description |
|---|---|
| Light Source | Provides electromagnetic radiation (e.g., deuterium (B1214612) lamp for UV, tungsten lamp for visible). |
| Monochromator | Selects a narrow band of wavelengths to pass through the sample. |
| Sample Interaction | The analyte in the solution absorbs light at specific wavelengths. |
| Detection | A detector measures the intensity of the light transmitted through the sample. |
| Quantification | The absorbance is calculated and related to the concentration via the Beer-Lambert law. |
Future Research Directions and Emerging Trends for Hexynylcyclohexanol
Development of Novel Applications for Hexynylcyclohexanol
Future research is poised to expand the application portfolio of this compound beyond its current use as a synthetic intermediate. solubilityofthings.comfishersci.at Key areas of development include advanced polymers, functional materials, and specialized chemical synthesis.
Advanced Polymer Synthesis : The terminal alkyne of this compound is a highly valuable functional group for polymerization. solubilityofthings.com Future work will likely focus on creating novel polymers with tailored properties. Research into radiation-induced polymerization and transition metal catalysis is ongoing, aiming to produce polymers with specific thermal stability, mechanical strength, and optical properties. The rigid cyclohexyl group can impart desirable characteristics to the polymer backbone. The potential for creating polymeric materials from this compound is a significant area of interest. solubilityofthings.com For instance, it is used as an inhibitor in the curing of silicone polymers, such as those in silicone rubber foams and specialized coatings, highlighting its role in controlling polymerization processes. mdpi.comrsc.org
Corrosion Inhibitors : this compound has been identified as an effective corrosion inhibitor, particularly for steel in acidic environments. chinaplasonline.comresearchgate.netparchem.com Future research will likely focus on optimizing its performance, understanding its mechanism in various corrosive media, and developing synergistic formulations with other compounds. researchgate.net Its effectiveness is believed to stem from its ability to undergo hydrogenation and dehydration in the presence of iron, forming a protective film on the metal surface. researchgate.net
Acetylene (B1199291) Surrogate in Synthesis : A promising application is its use as a safe and easy-to-handle substitute for gaseous acetylene in cross-coupling reactions. researchgate.net The Sonogashira coupling of aryl halides using 1-ethynylcyclohexanol provides an efficient route to diarylacetylenes without needing to isolate the corresponding arylacetylenes. researchgate.net Further research will likely expand the scope of this methodology to other coupling reactions and substrate classes.
Bioactive Molecule Scaffolding : The structural motif of 1-ethynylcyclohexanol is found in molecules with biological activity. nih.gov It is a known active metabolite of the sedative ethinamate and possesses similar properties. wikipedia.org Research in medicinal chemistry may explore this scaffold for the development of new therapeutic agents. For example, it has been incorporated into novel benzofuran (B130515) derivatives investigated as potential Hepatitis C virus inhibitors. nih.gov
Challenges and Opportunities in this compound Chemistry and Technology
While promising, the chemistry of this compound also presents distinct challenges, which in turn create opportunities for innovation in synthetic chemistry and process technology.
Selective Catalysis : A primary challenge is the selective transformation of one functional group (the alkyne or the hydroxyl) while leaving the other intact. This requires the development of highly selective catalysts and reaction conditions. For example, achieving a trans-hydrogenation of the alkyne without affecting the alcohol group is a significant synthetic challenge that opens opportunities for designing novel catalytic systems. researchgate.net
Sustainable Synthesis : The traditional synthesis of this compound involves the reaction of cyclohexanone (B45756) with an acetylene source, often using strong bases like sodium methylate or sodium acetylide in liquid ammonia. wikipedia.org A key opportunity lies in developing greener, more sustainable synthetic routes. This could involve exploring one-pot syntheses directly from cyclohexanone and acetylene under milder conditions, potentially using flow chemistry or novel catalytic systems to improve efficiency and reduce waste. gejournal.net
Functionalization Reactions : The high reactivity of the terminal alkyne is a double-edged sword. While it allows for a wide range of transformations like "click" reactions, hydrosilylation, and cyclizations, controlling this reactivity to avoid unwanted side reactions (such as polymerization) is a challenge. mdpi.comroyalsocietypublishing.orgnih.gov This provides an opportunity to explore protective group strategies and develop catalysts that can precisely control the reaction pathways.
Scale-up and Process Optimization : Transitioning from laboratory-scale synthesis to commercial production presents challenges related to reaction pressure, temperature control, and handling of reagents like acetylene. google.comgoogle.com There is an opportunity to develop more robust and safer industrial processes, potentially leveraging continuous manufacturing technologies.
Interdisciplinary Research Integrating this compound Studies
The unique properties of this compound make it a valuable tool in research that spans multiple scientific disciplines, from materials science to biology.
Materials Science and Electrochemistry : The application of this compound as a corrosion inhibitor is a prime example of interdisciplinary research, bridging organic chemistry with materials science and electrochemistry. researchgate.netmdpi.com Future studies will involve advanced surface analysis techniques to understand how the molecule and its derivatives adsorb onto metal surfaces and form protective layers. researchgate.net
Polymer Science and Engineering : The development of new polymers and composites from this compound is an intersection of organic synthesis and polymer engineering. numberanalytics.comsolubilityofthings.comnumberanalytics.com Research in this area focuses on creating materials with specific functionalities for applications in electronics, aerospace, and biomedical devices. numberanalytics.comnumberanalytics.com For example, it has been used in the fabrication of highly hydrophobic wood surfaces through its role in silicone-based treatments. mdpi.com
Medicinal Chemistry and Pharmacology : The structural similarity of this compound to known bioactive compounds encourages collaboration between synthetic chemists and pharmacologists. nih.govwikipedia.org Research could focus on synthesizing libraries of derivatives and screening them for various biological activities, such as anti-inflammatory or antimicrobial properties. researchgate.netresearchgate.net
Computational Chemistry and Organic Synthesis : The synergy between computational modeling and experimental synthesis is crucial. Theoretical studies can predict reaction outcomes, elucidate mechanisms, and guide the design of new experiments, accelerating the discovery of novel applications and synthetic routes. nih.govdal.ca
Advanced Computational and Experimental Approaches for this compound Research
Modern research on this compound is increasingly reliant on sophisticated analytical and computational tools to gain deeper insights into its behavior and reactivity.
Computational Modeling (DFT and AIMD) : Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of this compound. nih.govchemrxiv.org It can be used to model reaction mechanisms, such as its cycloaddition onto silicon surfaces or its role in catalytic cycles. nih.govmdpi.com Ab initio molecular dynamics (AIMD) simulations can provide insights into the real-time dynamics of its reactions and interactions at surfaces. mdpi.com Such computational studies are vital for understanding its properties and predicting its behavior in complex systems. dal.ca
Advanced Spectroscopic and Crystallographic Techniques : The characterization of this compound and its derivatives relies on a suite of advanced analytical methods. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are fundamental for structural elucidation. nih.govorgsyn.org For complex derivatives, X-ray crystallography is essential to confirm stereochemistry and molecular structure. unirioja.es
Surface-Specific Analysis : For applications like corrosion inhibition and surface functionalization, specialized experimental techniques are required. Methods such as X-ray Photoelectron Spectroscopy (XPS) and Quartz Crystal Microbalance (QCM) can provide detailed information about the adsorption and film-forming properties of the molecule on various substrates.
High-Throughput Screening : In the search for new bioactive derivatives or improved catalysts, high-throughput screening techniques can be employed. This approach allows for the rapid testing of many different compounds or reaction conditions, significantly accelerating the pace of discovery. nih.gov
Q & A
Q. What are the standard synthetic routes for Hexynylcyclohexanol, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclohexanol derivatives functionalized with alkynyl groups. Common methods include:
- Grignard addition : Alkynyl magnesium bromide reacting with cyclohexanone, followed by acid quenching .
- Catalytic hydrogenation : Partial hydrogenation of alkynyl precursors using palladium or nickel catalysts under controlled pressure. Yield optimization requires precise control of temperature (e.g., 0–5°C for Grignard reactions) and stoichiometric ratios. Impurities such as over-reduced byproducts (e.g., cyclohexane derivatives) may form if hydrogenation conditions are misoptimized.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H NMR identifies alkynyl proton signals (δ 1.8–2.5 ppm) and cyclohexanol hydroxyl groups (δ 1.0–1.5 ppm). C NMR distinguishes sp-hybridized carbons (~70–85 ppm) .
- IR Spectroscopy : O-H stretching (~3200–3600 cm) and C≡C stretching (~2100–2260 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 152.24 g/mol for CHO) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility and respiratory irritation .
- Storage : Inert atmosphere (argon/nitrogen) to prevent oxidation; compatible with glass or stainless-steel containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies may arise from impurities, temperature variations, or measurement techniques (e.g., gravimetric vs. spectrophotometric). To address this:
- Reproduce experiments : Use HPLC-purified samples and standardized conditions (e.g., 25°C, 1 atm).
- Cross-validate : Compare data from multiple sources (e.g., PubChem, NIST Chemistry WebBook) .
- Statistical analysis : Apply ANOVA to assess significance of differences between datasets .
Q. What computational modeling approaches predict this compound’s reactivity in catalytic systems?
- DFT Calculations : Optimize molecular geometry to study alkynyl group electronic effects on cyclohexanol’s hydroxyl acidity.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Docking Studies : Model interactions with enzymes (e.g., alcohol dehydrogenases) for biocatalytic applications .
Q. How should researchers design experiments to assess this compound’s stability under oxidative stress?
- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and O-rich environments.
- Analytical Monitoring : Track degradation via GC-MS (volatile byproducts) and NMR (structural changes).
- Control Variables : Include antioxidants (e.g., BHT) to isolate oxidation pathways .
Q. What ethical considerations apply to in vitro toxicology studies involving this compound?
- Regulatory Compliance : Adhere to NIH/EPA guidelines for chemical safety testing.
- Data Transparency : Disclose all experimental parameters (e.g., cell lines, exposure durations) to enable reproducibility .
- Conflict of Interest : Declare funding sources or institutional biases that may influence data interpretation .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility of kinetic studies on this compound’s reactions?
- Detailed Protocols : Document exact reagent grades, equipment calibration, and environmental conditions (humidity, light exposure).
- Raw Data Archiving : Share via repositories like Zenodo or Figshare.
- Error Analysis : Report standard deviations across triplicate trials and instrument uncertainties (e.g., ±0.1°C for temperature probes) .
Q. What are best practices for visualizing this compound’s structural interactions in publications?
- Avoid Overcrowding : Limit figures to 2–3 key chemical structures or interaction diagrams .
- Color Coding : Use distinct colors for functional groups (e.g., red for hydroxyl, blue for alkynyl).
- High-Resolution Formats : Submit vector graphics (e.g., .svg) for clarity in digital and print media .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Source |
|---|---|---|
| Molecular Weight | 152.24 g/mol | CAS Common Chemistry |
| Boiling Point | 245–250°C (estimated) | NIST WebBook |
| LogP (Octanol-Water) | 2.8 (predicted via ChemAxon) | Computational Data |
Table 2 : Common Contaminants in Synthetic Batches
| Contaminant | Source | Detection Method |
|---|---|---|
| Cyclohexane | Over-hydrogenation | GC-MS |
| Alkynyl dimer | Radical coupling during synthesis | H NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
